molecular formula C17H22N4O2 B2964739 N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-86-1

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2964739
CAS No.: 950230-86-1
M. Wt: 314.389
InChI Key: MCMQWZPIMNCEKA-UHFFFAOYSA-N
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Description

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The oxolan-2-yl group is introduced through a nucleophilic substitution reaction, and the carboxamide group is added via an amide coupling reaction. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to achieve high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include enzymes involved in cell signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(oxolan-2-yl)methyl]-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its triazole ring is particularly noteworthy for its stability and ability to participate in diverse chemical reactions .

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-2-7-15-16(17(22)18-12-14-10-6-11-23-14)19-20-21(15)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMQWZPIMNCEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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